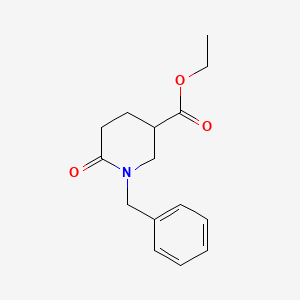Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
CAS No.: 304859-21-0
Cat. No.: VC16011927
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 304859-21-0 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | ethyl 1-benzyl-6-oxopiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-14(17)16(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
| Standard InChI Key | JBMXVMVVSOFZEM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate features a piperidine ring with three key functional groups:
-
A benzyl group at the 1-position, contributing aromatic stability and hydrophobicity.
-
A ketone at the 6-position, introducing electrophilic reactivity.
-
An ethyl ester at the 3-position, offering sites for hydrolysis or nucleophilic substitution.
The compound’s molecular formula is , with a molecular weight of 261.31 g/mol. Its density and melting point remain uncharacterized in available literature, but analogous piperidine esters exhibit densities near 1.17 g/cm³ .
Stereochemical Considerations
While the absolute configuration of this specific compound is undefined, studies on related piperidine derivatives highlight the importance of stereochemistry in biological activity. For example, ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate exists in enantiomeric forms with distinct chiroptical properties . Such findings underscore the need for stereoselective synthesis techniques when targeting optically pure variants of ethyl 1-benzyl-6-oxopiperidine-3-carboxylate.
Synthesis and Manufacturing Methods
Laboratory-Scale Synthesis
A patent describing the preparation of ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride offers a template for synthesizing analogous piperidine esters. Key steps include:
-
Alkylation of N-Benzyl Glycine Ethyl Ester: Reacting N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate in the presence of alkali yields 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.
-
Cyclization: Treating the intermediate with a strong base (e.g., sodium methoxide) induces intramolecular cyclization, forming the piperidine ring.
-
Acidification and Crystallization: Adjusting the pH to 1–2 with hydrochloric acid precipitates the hydrochloride salt, which is purified via recrystallization.
Table 1: Synthesis Yields for Analogous Piperidine Esters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Bromoethyl butyrate, Na₂CO₃ | 95.2 | 98.5% |
| 2 | NaOH, reflux | 97.1 | 99.5% |
| 3 | HCl acidification | 93.3 | 99.8% |
Industrial Production
Industrial synthesis would optimize the above route for scalability, prioritizing cost-effective reagents (e.g., substituting sodium carbonate for sodium hydroxide) and continuous-flow reactors to enhance yield and purity. Solvent selection (e.g., dichloromethane for extraction) and pH control are critical to minimizing byproducts .
Chemical Reactivity and Derivatives
Functional Group Transformations
The compound’s ketone and ester groups enable diverse reactions:
-
Ketone Reduction: Catalytic hydrogenation or treatment with NaBH₄ could yield secondary alcohols, useful in pharmaceutical intermediates .
-
Ester Hydrolysis: Alkaline hydrolysis (e.g., NaOH/H₂O) would produce the corresponding carboxylic acid, enhancing water solubility for biological assays .
-
Benzyl Group Modification: Hydrogenolysis over Pd/C removes the benzyl group, yielding a primary amine derivative .
Derivative Synthesis
-
Schiff Bases: Condensation of the ketone with primary amines forms imines, which are valuable in coordination chemistry.
-
Grignard Additions: Reaction with organomagnesium reagents introduces alkyl/aryl groups at the ketone position.
Analytical Characterization and Quality Control
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is the primary method for assessing purity. The patent reports 99.5% purity for analogous compounds using reversed-phase C18 columns and UV detection at 254 nm.
Spectroscopic Techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume